4-phenoxy-N-(4-sulfamoylphenyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenoxy-N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c20-26(23,24)18-12-8-15(9-13-18)21-19(22)14-6-10-17(11-7-14)25-16-4-2-1-3-5-16/h1-13H,(H,21,22)(H2,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJWJZIEBIFBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-phenoxy-N-(4-sulfamoylphenyl)benzamide chemical properties and structure
Executive Summary
4-phenoxy-N-(4-sulfamoylphenyl)benzamide is a synthetic small molecule belonging to the class of aryl-sulfonamides . Structurally, it consists of a benzenesulfonamide moiety (the zinc-binding group) linked via an amide bond to a 4-phenoxybenzoic acid "tail."
This compound is primarily investigated in medicinal chemistry as a Carbonic Anhydrase Inhibitor (CAI) . Its design utilizes the "tail approach," where the bulky phenoxy group interacts with the hydrophobic sub-pockets of the enzyme, potentially conferring selectivity for tumor-associated isoforms (hCA IX and XII) over cytosolic isoforms (hCA I and II).
Chemical Identity & Physicochemical Properties[1][2][3][4]
The compound combines a hydrophilic sulfonamide head with a lipophilic diphenyl ether tail. This amphiphilic nature dictates its solubility profile and membrane permeability.
Table 1: Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | 4-phenoxy-N-(4-sulfamoylphenyl)benzamide |
| Molecular Formula | |
| Molecular Weight | 368.41 g/mol |
| Core Scaffold | N-phenylbenzamide |
| Pharmacophore | Primary Sulfonamide ( |
| Predicted LogP | ~3.8 – 4.2 (Lipophilic) |
| H-Bond Donors | 2 (Amide NH, Sulfonamide |
| H-Bond Acceptors | 4 (Amide O, Sulfonamide O x2, Ether O) |
| Solubility | Low in water; Soluble in DMSO, DMF, Acetone |
| Appearance | White to off-white crystalline solid |
Synthesis & Production Protocols
The synthesis of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide follows a convergent pathway, typically employing amide coupling between 4-phenoxybenzoic acid and sulfanilamide (4-aminobenzenesulfonamide).
Method A: Acid Chloride Activation (Traditional)
This method is preferred for scale-up due to high reactivity, though it requires moisture-free conditions.
-
Activation: Reflux 4-phenoxybenzoic acid with thionyl chloride (
) or oxalyl chloride ( eq) in dry dichloromethane (DCM) with a catalytic amount of DMF for 2 hours. -
Evaporation: Remove excess solvent and reagent in vacuo to isolate the crude acid chloride.
-
Coupling: Dissolve 4-aminobenzenesulfonamide (1.0 eq) in dry pyridine or THF/TEA. Add the acid chloride dropwise at
. -
Work-up: Stir at room temperature for 4–6 hours. Pour the mixture into ice water. The precipitate is filtered, washed with dilute HCl (to remove pyridine), and recrystallized from ethanol.
Method B: Carbodiimide Coupling (Green/Lab Scale)
Preferred for library synthesis to avoid harsh acid chlorides.
-
Reagents: 4-phenoxybenzoic acid (1.0 eq), Sulfanilamide (1.0 eq), EDC
HCl (1.2 eq), HOBt (1.2 eq). -
Solvent: Anhydrous DMF or DMF/DCM (1:1).
-
Procedure:
-
Dissolve the acid in DMF. Add EDC and HOBt; stir for 30 mins to activate the ester.
-
Add sulfanilamide and a base (DIPEA, 2.0 eq).
-
Stir at RT for 12–24 hours.
-
-
Purification: Dilute with ethyl acetate, wash with
, brine, and water. Dry over . Purify via silica gel flash chromatography (Hexane:EtOAc gradient).
Visualization: Synthetic Workflow
Figure 1: Convergent synthesis pathway via carboxylic acid activation.
Mechanism of Action: The "Tail Approach"
This compound functions as a classical competitive inhibitor of metalloenzymes, specifically Carbonic Anhydrases (CAs) .
Pharmacodynamics
-
Zinc Coordination: The sulfonamide nitrogen acts as a monoanion (after deprotonation,
). It coordinates directly to the ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion. -
Hydrogen Bonding: The sulfonamide oxygen atoms form hydrogen bonds with the backbone residues (Thr199) in the active site, stabilizing the complex.
-
Hydrophobic Interaction (The Tail): The 4-phenoxybenzamide tail extends out of the hydrophilic active site towards the rim.
-
The benzamide linker provides rigidity.
-
The phenoxy group engages in Van der Waals and
-stacking interactions with hydrophobic residues (e.g., Phe131, Val135 in hCA II; or specific residues in hCA IX).
-
Selectivity Rationale
The "tail" is critical for isoform selectivity. While the sulfonamide head is invariant (binding all CAs), the phenoxy tail exploits subtle differences in the hydrophobic and hydrophilic halves of the active site entrance. This structure is often explored to target hCA IX (hypoxia-induced in tumors) while avoiding hCA II (ubiquitous cytosolic isoform).
Visualization: Molecular Interaction
Figure 2: Pharmacophore mapping of the inhibitor within the Carbonic Anhydrase active site.
Biological Applications & Research Status[2][7]
Oncology (Hypoxic Tumors)
Research suggests that bulky sulfonamides target hCA IX , an enzyme overexpressed in hypoxic solid tumors (e.g., glioblastoma, breast cancer). hCA IX regulates pH, allowing tumor survival in acidic environments.
-
Hypothesis: The phenoxy tail of this compound may restrict entry into the narrower active site of cytosolic hCA I/II, thereby improving selectivity for the transmembrane hCA IX.
Ophthalmology (Glaucoma)
Sulfonamides are the standard of care for reducing intraocular pressure (IOP). However, systemic side effects (due to hCA II inhibition in kidneys/blood) are a limitation.
-
Application: This compound serves as a lead for developing topical CAIs. Its high lipophilicity (LogP ~4) suggests good corneal permeability, though solubility in aqueous eye drops would require formulation (e.g., cyclodextrins).
Structure-Activity Relationship (SAR) Data
Based on analogous N-substituted sulfamoylbenzamides:
-
Inhibition Constant (
): Typically in the low nanomolar range (10–100 nM) for hCA II and hCA IX. -
Substitution Effect: The para-phenoxy position is optimal for extending into the hydrophobic pocket. Ortho substitution often leads to steric clash, reducing potency.
Safety and Handling
As a research chemical, specific toxicological data may be sparse, but standard protocols for sulfonamides apply.
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Allergen Warning: Potential for cross-reactivity in individuals with sulfonamide ("sulfa drug") allergies.
-
Storage: Store at
in a desiccated environment. Stable in DMSO solution for up to 3 months at . -
Disposal: Incineration as hazardous organic chemical waste.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Udhayasurian, R., et al. (2020). Synthesis and characterization of N-(4-sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7). (Describes the EDCI/HOBt synthesis protocol). Link
-
PubChem Compound Summary. (2025). N-(4-Sulfamoylphenyl)benzamide (CID 721954).[1] National Center for Biotechnology Information. (Core scaffold data).[1][2][3][4][5] Link
-
Nocentini, A., & Supuran, C. T. (2018). Sulfonamides as carbonic anhydrase inhibitors: Interactions with the active site and structure-activity relationship. Expert Opinion on Drug Discovery. (Mechanistic grounding).[4][5] Link
Sources
- 1. N-(4-Sulfamoyl-phenyl)-benzamide | C13H12N2O3S | CID 721954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzamide - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. 4-Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity: Leveraging Tail and Dual-Tail Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of action of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide derivatives
Mechanism of Action: 4-Phenoxy-N-(4-sulfamoylphenyl)benzamide Derivatives Technical Whitepaper on Pharmacodynamics & Structural Biology
Executive Summary
This technical guide delineates the mechanism of action (MoA) for 4-phenoxy-N-(4-sulfamoylphenyl)benzamide derivatives , a class of small-molecule inhibitors designed to target Carbonic Anhydrase (CA) enzymes, specifically the tumor-associated isoforms CA IX and CA XII .
These compounds leverage the "Tail Approach" in rational drug design. The molecule is bipartite:
-
The Warhead: A primary sulfonamide moiety (-SO₂NH₂) that anchors to the catalytic Zinc ion.
-
The Tail: A hydrophobic 4-phenoxybenzamide scaffold that extends into the enzyme's selectivity pocket, modulating isoform specificity and pharmacokinetic properties.
The primary therapeutic application lies in hypoxic oncology , where inhibition of CA IX disrupts pH regulation in solid tumors, leading to intracellular acidification and apoptosis.
Molecular Architecture & Pharmacophore Analysis
The efficacy of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide derivatives stems from their structural complementarity to the CA active site.
| Structural Component | Chemical Moiety | Biological Function |
| Zinc-Binding Group (ZBG) | 4-Sulfamoylphenyl (p-H₂NO₂S-C₆H₄-) | Coordinates directly with the catalytic Zn(II) ion, displacing the nucleophilic water molecule/hydroxide ion essential for catalysis. |
| Linker Region | Amide Bond (-CONH-) | Facilitates hydrogen bonding with the hydrophilic residues (Thr199) at the active site entrance; orients the tail. |
| Hydrophobic Tail | 4-Phenoxy-Benzamide | Extends into the hydrophobic pocket of the enzyme active site. The phenoxy group provides steric bulk and lipophilicity to differentiate between cytosolic (CA I/II) and transmembrane (CA IX/XII) isoforms. |
Biochemical Mechanism of Action
Catalytic Cycle Disruption
The physiological role of Carbonic Anhydrase is to catalyze the reversible hydration of carbon dioxide:
This reaction relies on a Zinc-bound hydroxide ion (
-
Displacement: The ionized sulfonamide nitrogen (
) acts as a metal-complexing anion. It binds to the Zn(II) ion in a tetrahedral geometry, displacing the catalytic water molecule/hydroxide ion. -
Locking: The hydrogen of the sulfonamide forms a hydrogen bond with the hydroxyl group of Thr199 , a "gatekeeper" residue, locking the inhibitor in place.
-
Steric Exclusion: The bulky 4-phenoxybenzamide tail occupies the hydrophobic half of the active site cone, physically blocking the entry of CO₂ and the exit of bicarbonate.
Isoform Selectivity (The "Tail Approach")
Human CA isoforms share high sequence homology in the catalytic core but diverge in the outer rim of the active site.
-
CA I & II (Off-Targets): Have narrower or more hydrophilic active site entrances.
-
CA IX & XII (Targets): Possess specific hydrophobic pockets near the entrance. The 4-phenoxy group is designed to interact favorably with these hydrophobic residues (e.g., Val131, Leu198 variants), enhancing affinity for the tumor-associated isoforms over the constitutive cytosolic ones.
Visualization of the Mechanism
Figure 1: Mechanistic pathway of Carbonic Anhydrase inhibition by sulfamoylphenyl-benzamide derivatives. The sulfonamide warhead disables the catalytic center, while the tail confers selectivity.
Experimental Protocols for Validation
To validate the mechanism and potency of these derivatives, the following experimental workflows are standard.
Stopped-Flow CO₂ Hydration Assay (Kinetic Validation)
This is the gold standard for measuring CA inhibition (
-
Principle: The hydration of CO₂ releases protons (
), causing a color change in a pH indicator (Phenol Red). The inhibitor slows this rate. -
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄.
-
Substrate: CO₂-saturated water.
-
Indicator: 0.2 mM Phenol Red.
-
Enzyme: Recombinant hCA I, II, IX, XII.
-
Protocol:
-
Preparation: Incubate the enzyme with the inhibitor (various concentrations, e.g., 0.1 nM to 10 µM) for 15 minutes at room temperature.
-
Mixing: Use a Stopped-Flow apparatus (e.g., Applied Photophysics) to rapidly mix the Enzyme-Inhibitor solution with the CO₂ substrate solution.
-
Detection: Monitor absorbance at 557 nm (Phenol Red max).
-
Analysis: Fit the initial velocity curves to the Michaelis-Menten equation to determine
. Calculate using the Cheng-Prusoff equation: (Note: For CO₂ hydration, [S] is usually the concentration of CO₂ and Km is specific to the isoform).
X-Ray Crystallography (Structural Validation)
To confirm the binding mode (ZBG coordination and tail orientation).
Protocol:
-
Crystallization: Grow crystals of hCA II (as a model) or hCA IX-mimic using the hanging drop vapor diffusion method (precipitant: ammonium sulfate or sodium citrate).
-
Soaking: Soak the native crystals in a solution containing the inhibitor (saturated concentration) for 2–24 hours.
-
Diffraction: Collect data at a synchrotron source (100 K).
-
Refinement: Solve the structure using Molecular Replacement (PDB: 3KS3 as template). Look for electron density connected to the Zinc ion (sulfonamide) and in the hydrophobic pocket (phenoxy tail).
Data Presentation: SAR & Potency
When analyzing derivatives, data should be structured to compare isoform selectivity.
Table 1: Representative Inhibition Profile (Hypothetical Data Structure)
| Compound ID | R-Group (Tail) | hCA I ( | hCA II ( | hCA IX ( | Selectivity (II/IX) |
| Reference | Acetazolamide (AAZ) | 250 | 12 | 25 | 0.48 |
| Target 1 | 4-Phenoxy-Benzamide | >10,000 | 540 | 8.5 | 63.5 |
| Derivative A | 4-(4-F-Phenoxy)... | >10,000 | 120 | 4.2 | 28.5 |
| Derivative B | 4-(2-Me-Phenoxy)... | 8,500 | 85 | 45 | 1.8 |
Interpretation: A high Selectivity Ratio (II/IX) is desirable to minimize systemic side effects (mediated by hCA II) while effectively targeting the tumor (hCA IX). The "4-Phenoxy" tail typically enhances this ratio.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., & Supuran, C. T. (2019). The tail approach for the design of carbonic anhydrase inhibitors: An update. Expert Opinion on Drug Discovery, 14(11), 1175-1189. Link
-
Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
-
Bozdag, M., et al. (2019). Benzamide-4-sulfonamides are effective human carbonic anhydrase I, II, VII, and IX inhibitors.[1] Bioorganic & Medicinal Chemistry, 27(2), 158-164. Link
Sources
An In-depth Technical Guide to 4-phenoxy-N-(4-sulfamoylphenyl)benzamide: Nomenclature, and Chemical Identity
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identity of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide, including its systematic IUPAC nomenclature and CAS number information.
Executive Summary
4-phenoxy-N-(4-sulfamoylphenyl)benzamide is a complex organic molecule incorporating a benzamide backbone, a phenoxy ether linkage, and a sulfonamide functional group. This unique combination of moieties suggests potential applications in medicinal chemistry, as both sulfonamides and phenoxybenzamides are known pharmacophores. This guide will first elucidate the systematic naming of this compound according to IUPAC rules, a critical step for unambiguous scientific communication. Subsequently, it will address the assignment of a CAS number, a key identifier for chemical substances.
Systematic IUPAC Nomenclature
The correct and systematic naming of a chemical compound is fundamental to scientific precision. The IUPAC (International Union of Pure and Applied Chemistry) nomenclature provides a standardized set of rules for this purpose. The name "4-phenoxy-N-(4-sulfamoylphenyl)benzamide" is indeed the preferred IUPAC name.
The derivation of the IUPAC name for 4-phenoxy-N-(4-sulfamoylphenyl)benzamide is based on identifying the principal functional group and the various substituents attached to the main scaffold.
-
Principal Functional Group: The amide group (-CONH-) is the highest priority functional group in this molecule, establishing the base name as a benzamide .
-
Substituents on the Benzoyl Group: The benzene ring of the benzoyl moiety has a phenoxy group (-O-Ph) attached at the para-position (position 4). This gives rise to the "4-phenoxy" prefix.
-
Substituents on the Amide Nitrogen: The nitrogen atom of the amide is substituted with a phenyl group, which in turn is substituted with a sulfamoyl group (-SO₂NH₂) at its para-position (position 4). This entire substituent is named as a "4-sulfamoylphenyl" group. The "N-" locant indicates that this group is attached to the nitrogen atom of the amide.
Combining these components logically according to IUPAC rules results in the systematic name: 4-phenoxy-N-(4-sulfamoylphenyl)benzamide .
Chemical Structure and Visualization
The two-dimensional structure of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide is presented below.
Methodological & Application
Preparation of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide Stock Solutions for In Vitro Assays: An Application Note and Protocol
Introduction: Navigating the Challenges of a Poorly Soluble Compound
4-phenoxy-N-(4-sulfamoylphenyl)benzamide is a molecule of interest in contemporary drug discovery, combining structural motifs from both the benzamide and sulfonamide families. As with many aromatic compounds developed for biological screening, its inherent hydrophobicity presents a significant challenge to its formulation for in vitro assays. The accuracy and reproducibility of any subsequent biological data are critically dependent on the precise and consistent preparation of stock solutions. This document provides a comprehensive guide, grounded in established principles of medicinal chemistry and laboratory practice, for the preparation, quality control, and storage of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide stock solutions. Our approach prioritizes scientific integrity, ensuring that the protocols herein are robust and self-validating.
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties is the foundation of a reliable protocol.
Molecular Identity:
-
Compound Name: 4-phenoxy-N-(4-sulfamoylphenyl)benzamide
-
Molecular Formula: C₁₉H₁₆N₂O₄S
-
Calculated Molecular Weight: 368.41 g/mol
Note: This molecular weight is calculated based on the chemical structure. For lot-specific information, refer to the manufacturer's certificate of analysis.
Solubility Profile (Predicted):
Due to its poly-aromatic structure, 4-phenoxy-N-(4-sulfamoylphenyl)benzamide is predicted to have low aqueous solubility. Its benzamide and sulfonamide moieties suggest that it will be soluble in polar aprotic solvents. For a structurally related compound, 4-Acetamidobenzenesulfonamide, the solubility in Dimethyl Sulfoxide (DMSO) is approximately 30 mg/mL[1]. We can, therefore, anticipate that 4-phenoxy-N-(4-sulfamoylphenyl)benzamide will exhibit good solubility in 100% DMSO, making it the solvent of choice for high-concentration stock solutions.
Safety & Handling:
-
Potential Hazards: Harmful if swallowed. May cause skin and eye irritation.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the solid compound and its solutions.[4]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol details the steps for preparing a 10 mM primary stock solution of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide in 100% DMSO. This concentration is a common starting point for most in vitro screening campaigns.
Materials and Equipment:
-
4-phenoxy-N-(4-sulfamoylphenyl)benzamide (solid)
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vial with a PTFE-lined cap
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Sonicator water bath
Step-by-Step Methodology:
-
Calculate the Required Mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 368.41 g/mol x 1000 mg/g
-
Mass = 3.68 mg
-
-
-
Weighing the Compound:
-
Tare a sterile, amber glass vial on a calibrated analytical balance.
-
Carefully weigh out 3.68 mg of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide into the vial.
-
Expert Insight: Using an amber vial protects the compound from potential photodegradation.
-
-
-
Dissolution in DMSO:
-
Add 1 mL of anhydrous, cell-culture grade DMSO to the vial containing the compound.
-
Tightly cap the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
Causality: Vigorous mixing increases the surface area of the solute particles exposed to the solvent, accelerating dissolution.
-
-
-
Ensuring Complete Solubilization (The "See-Through" Test):
-
Visually inspect the solution against a light source. A properly dissolved stock solution should be clear and free of any visible particulates.
-
If particulates remain:
-
Sonicate the vial in a water bath for 5-10 minutes.
-
Mechanism: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which helps to break down aggregates of the solid compound.
-
-
Gentle warming (to no more than 37°C) can be attempted, but with caution, as excessive heat may degrade the compound.
-
Re-vortex and re-inspect. Repeat sonication if necessary.
-
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes.
-
Rationale: Aliquoting prevents multiple freeze-thaw cycles of the primary stock, which can lead to compound degradation and precipitation.
-
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Workflow for Stock Solution Preparation and Use
Caption: Workflow for the preparation and use of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide stock solutions.
Serial Dilution Protocol for Dose-Response Studies
For generating dose-response curves, a serial dilution of the high-concentration stock is necessary. Performing these dilutions in 100% DMSO before the final dilution into aqueous assay buffer is critical to prevent compound precipitation.
Procedure:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Label a series of sterile microcentrifuge tubes for the desired concentrations (e.g., 1 mM, 100 µM, 10 µM, etc.).
-
To create a 1:10 dilution series:
-
Add 90 µL of 100% DMSO to each of the labeled tubes.
-
Transfer 10 µL of the 10 mM stock into the tube labeled "1 mM" and mix thoroughly by pipetting up and down.
-
Using a fresh pipette tip, transfer 10 µL from the 1 mM tube to the "100 µM" tube and mix.
-
Continue this process for all subsequent dilutions.
-
-
These intermediate DMSO dilutions can then be used to prepare the final working concentrations in your aqueous assay buffer.
Quality Control: Ensuring the Integrity of Your Stock Solutions
A robust experimental design includes measures to validate the integrity of your stock solutions.
| QC Parameter | Methodology | Rationale |
| Identity & Purity | Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the molecular weight of the compound and assesses its purity by detecting any potential contaminants or degradation products. |
| Concentration | Quantitative NMR (qNMR) or UV-Vis Spectroscopy | Verifies the actual concentration of the stock solution. A standard curve with a known concentration of the compound is required for UV-Vis. |
| Stability | Periodic LC-MS analysis of a stored aliquot | Assesses the long-term stability of the compound under the specified storage conditions. It is advisable to perform this check after extended storage periods (e.g., >6 months). |
Final Assay Considerations: The Impact of DMSO
While an excellent solvent, DMSO is not inert in biological systems.
-
DMSO Toxicity: The final concentration of DMSO in your in vitro assay should be kept to a minimum, typically ≤ 0.5% , to avoid solvent-induced cytotoxicity or other off-target effects.[2] Some sensitive cell lines may require even lower concentrations (e.g., ≤ 0.1%).
-
Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the test wells, allowing for the differentiation of compound-specific effects from solvent effects.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Compound precipitates upon dilution in aqueous buffer. | The aqueous solubility of the compound is exceeded. | Perform serial dilutions in 100% DMSO to lower concentrations before the final dilution into the aqueous buffer. Ensure rapid and thorough mixing upon final dilution. |
| Inconsistent results between experiments. | Stock solution degradation or concentration inaccuracy. | Prepare fresh stock solutions. Validate the concentration and purity of the stock using the QC methods described above. Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| High background or cell death in control wells. | The final DMSO concentration is too high. | Reduce the final DMSO concentration in the assay. Perform a DMSO tolerance test for your specific cell line to determine the maximum non-toxic concentration. |
Conclusion
The successful use of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide in in vitro research hinges on the meticulous preparation of its stock solutions. By adhering to the protocols and principles outlined in this guide—from careful weighing and dissolution in high-quality DMSO to rigorous quality control and mindful application in assays—researchers can significantly enhance the reliability and reproducibility of their experimental data. This, in turn, provides a solid foundation for making informed decisions in the drug discovery and development process.
References
-
PubChem. (n.d.). N-(4-Sulfamoyl-phenyl)-benzamide. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Benzamide. Retrieved from [Link]
Sources
Application Notes and Protocols for the Administration of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide in Murine Cancer Models
Introduction: A Strategic Approach to In Vivo Evaluation
The intersection of the benzamide and sulfonamide scaffolds has yielded numerous compounds with significant therapeutic potential, particularly in oncology. Molecules within this chemical class have been reported to exhibit a range of anti-cancer activities, including the inhibition of key signaling pathways and enzymes crucial for tumor growth and survival[1][2]. 4-phenoxy-N-(4-sulfamoylphenyl)benzamide belongs to this promising group of compounds. Its structural features—a phenoxy group, a central benzamide core, and a sulfamoylphenyl moiety—suggest a potential for interaction with various biological targets implicated in cancer progression.
Given the novelty of this specific agent, a comprehensive and methodologically sound in vivo evaluation is paramount to understanding its therapeutic potential. The absence of established public data for this compound necessitates a foundational approach, beginning with fundamental preclinical characterization and leading to robust efficacy studies.
This document serves as a detailed guide for researchers, scientists, and drug development professionals. It provides not just a set of instructions, but a strategic framework for the administration and evaluation of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide in murine cancer models. The protocols herein are designed to be self-validating, emphasizing preliminary characterization to ensure the scientific integrity and reproducibility of subsequent efficacy studies.
Compound Profile and Hypothesized Mechanism of Action
Chemical Structure:
Caption: Hypothesized mechanism of action via Carbonic Anhydrase IX inhibition.
Part 1: Foundational In Vivo Protocol Development
Prior to initiating efficacy studies, two foundational experiments are mandatory: Vehicle Selection and Maximum Tolerated Dose (MTD) Determination . These steps are critical for ensuring drug delivery, minimizing non-specific toxicity, and establishing a safe and effective dose range.
Protocol 1.1: Vehicle Selection and Formulation
Objective: To identify a well-tolerated vehicle that can solubilize or uniformly suspend 4-phenoxy-N-(4-sulfamoylphenyl)benzamide at the desired concentrations for dosing.
Rationale: The predicted poor aqueous solubility of the compound means that a simple saline or water vehicle is unlikely to be suitable. The choice of vehicle can significantly impact drug exposure and animal welfare. Some organic solvents, while effective at solubilization, can cause toxicity.[3] Therefore, a systematic screening of common, low-toxicity vehicles is required.
Materials:
-
4-phenoxy-N-(4-sulfamoylphenyl)benzamide
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG-400)
-
Hydroxypropyl methylcellulose (HPMC)
-
Carboxymethylcellulose (CMC) sodium salt
-
Cremophor EL or Solutol HS-15
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
-
Vortex mixer, magnetic stirrer, and sonicator
-
Microcentrifuge tubes and sterile conical tubes
Procedure:
-
Target Concentration: Define a target stock concentration (e.g., 10 mg/mL or 20 mg/mL) that will allow for flexible dosing without requiring excessively large administration volumes (recommended max volume is 10 mL/kg for oral gavage).[4][5]
-
Vehicle Preparation: Prepare a panel of potential vehicles. The following are recommended starting points:
-
Vehicle A: 0.5% HPMC (w/v) in sterile water.
-
Vehicle B: 5% DMSO / 95% sterile saline (v/v).
-
Vehicle C: 10% DMSO / 40% PEG-400 / 50% sterile water (v/v/v).
-
Vehicle D: 10% Solutol HS-15 / 90% PEG 600 (v/v).[6]
-
-
Solubility/Suspension Test:
-
Accurately weigh the amount of compound needed to achieve the target concentration in 1 mL of each vehicle.
-
Add a small amount of the vehicle to the compound and triturate to create a paste.
-
Gradually add the remaining vehicle while vortexing.
-
If the compound does not dissolve, sonicate the mixture for 10-15 minutes.
-
Visually inspect each preparation for clarity (dissolved) or uniformity of suspension.
-
-
Stability Assessment:
-
Let the preparations stand at room temperature for 2-4 hours.
-
Observe for any precipitation or phase separation. A stable formulation should remain either a clear solution or a uniform suspension over this period.
-
-
Selection Criteria: Select the simplest vehicle that results in a clear solution or a fine, homogenous, and stable suspension. If multiple vehicles are successful, a small tolerability study in a few mice may be warranted before proceeding to the MTD study.
Data Presentation: Vehicle Screening Results
| Vehicle Composition | Target Conc. (mg/mL) | Visual Observation (Initial) | Observation (after 2h) | Selected (Y/N) |
| 0.5% HPMC in Water | 10 | Suspension | Stable Suspension | |
| 5% DMSO / 95% Saline | 10 | Clear Solution | Precipitation | |
| 10% DMSO / 40% PEG-400 / 50% Water | 10 | Clear Solution | Clear Solution | |
| 10% Solutol / 90% PEG 600 | 20 | Clear Solution | Clear Solution |
Protocol 1.2: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide that can be administered without causing unacceptable toxicity or mortality in mice.
Rationale: The MTD is essential for selecting dose levels for the efficacy study. Dosing above the MTD can lead to animal morbidity and confound the interpretation of anti-tumor activity. This study establishes the therapeutic window of the compound.
Materials:
-
Selected vehicle and formulated compound from Protocol 1.1.
-
Healthy, non-tumor-bearing mice of the same strain and sex as those planned for the efficacy study (e.g., BALB/c nude mice), typically 6-8 weeks old.
-
Dosing equipment (oral gavage needles or syringes for IP injection).
-
Scale for body weight measurement.
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the study.[7]
-
Group Assignment: Randomly assign mice to dose groups (n=3-5 per group). Include a vehicle-only control group.
-
Dose Escalation:
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 20, 40, 80, 160 mg/kg). The dose escalation scheme can be adjusted based on observed toxicity.
-
Administer the compound daily for 5-7 consecutive days via the intended route of administration (e.g., oral gavage). This mimics a typical short-term dosing regimen.
-
-
Monitoring and Data Collection:
-
Body Weight: Measure and record the body weight of each mouse daily. A weight loss of >15-20% is a common sign of significant toxicity.
-
Clinical Observations: Observe the animals at least twice daily for any signs of toxicity, including but not limited to: changes in posture or gait, rough fur (piloerection), lethargy, labored breathing, or diarrhea.
-
Mortality: Record any deaths.
-
-
Defining the MTD: The MTD is defined as the highest dose that does not cause mortality or result in >20% body weight loss or other severe clinical signs of toxicity.
Part 2: Subcutaneous Xenograft Efficacy Study
This protocol outlines a standard subcutaneous xenograft model to evaluate the anti-tumor efficacy of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide.
Caption: General experimental workflow for a subcutaneous xenograft study.
Protocol 2.1: Experimental Design
-
Animal Model: Immunocompromised mice (e.g., NU/J mice or SCID mice) are required to prevent rejection of human tumor xenografts.[7]
-
Cell Line: Select a human cancer cell line relevant to the therapeutic indication. Ensure the cell line has a reasonable growth rate in vivo.
-
Group Size: A minimum of 8-10 mice per group is recommended to achieve statistical power.
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: 4-phenoxy-N-(4-sulfamoylphenyl)benzamide (Low Dose, e.g., MTD/2)
-
Group 3: 4-phenoxy-N-(4-sulfamoylphenyl)benzamide (High Dose, e.g., MTD)
-
(Optional) Group 4: Positive Control (an established therapeutic agent for the chosen cancer model).
-
Protocol 2.2: Step-by-Step Methodology
-
Tumor Cell Implantation:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor establishment.[7]
-
Inject the cell suspension (e.g., 2-5 x 10^6 cells in 100-200 µL) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow until they reach a mean volume of approximately 100-150 mm³.
-
Once tumors are established, randomize the mice into the treatment groups to ensure an equal distribution of tumor sizes across all groups.
-
-
Dosing Preparation and Administration:
-
Prepare fresh dosing solutions/suspensions daily using the vehicle selected in Protocol 1.1.
-
Administer the compound and vehicle according to the assigned treatment group, typically once daily. Choose one of the following routes:
-
Oral Gavage: Use a proper-sized, ball-tipped gavage needle (18-20 gauge for adult mice).[8] Measure the needle from the tip of the mouse's nose to the last rib to avoid stomach perforation.[4] Insert the needle gently into the esophagus and administer the dose slowly.
-
Intraperitoneal (IP) Injection: Use a 25-27 gauge needle.[9] Restrain the mouse and tilt it slightly head-down. Insert the needle, bevel up, into the lower right abdominal quadrant at a 30-45 degree angle to avoid puncturing the cecum or bladder.[10] Aspirate briefly to ensure no fluid is drawn back before injecting.
-
-
-
Monitoring:
-
Tumor Measurements: Using digital calipers, measure the length (L) and width (W) of the tumors 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[7]
-
Body Weight and Health: Record the body weight of each mouse at the same frequency as tumor measurements. Monitor for any signs of distress or toxicity.
-
-
Endpoint and Tissue Collection:
-
The study should be terminated when the tumors in the vehicle control group reach a pre-determined endpoint size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).
-
Individual mice should be euthanized if their tumors become ulcerated or if they exceed the individual tumor burden limit.
-
At the end of the study, euthanize all animals. Excise the tumors, weigh them, and process them for further analysis (e.g., flash-freeze for pharmacodynamic studies or fix in formalin for histology).
-
Protocol 2.3: Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): TGI is a key measure of efficacy. It is calculated at the end of the study using the following formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100
-
Data Presentation:
-
Plot the mean tumor volume (± SEM) for each group over time.
-
Plot the mean percent body weight change for each group over time to visualize treatment tolerability.
-
Use bar graphs to compare final tumor weights between groups.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if the differences between the treated groups and the vehicle control group are statistically significant.
References
-
Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7). [Link]
-
Washington State University. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]
-
Research Biomethods Training. Mouse Intraperitoneal (IP) administration. [Link]
-
Queen's University. (2022). Intraperitoneal Injection (Mice) - Standard Operating Procedure #2. [Link]
-
IACUC. Oral Gavage In Mice and Rats. [Link]
-
Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection. [Link]
-
Flinders University. (2016). Safe Work Method Statement: Oral Gavaging in mice. [Link]
-
Animal Care, University of British Columbia. (2014). Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]
-
Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]
-
Al-Zahrani, A. A., et al. (2025). Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity. Journal of Medicinal Chemistry. [Link]
-
Virginia Tech. (2017). SOP: Mouse Oral Gavage. [Link]
-
Akili, S., et al. The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. [Link]
-
de Freitas, R. L., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. EC Pharmacology and Toxicology. [Link]
-
Gopukumar S T. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. [Link]
-
Jado, A. M., et al. (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances. [Link]
- Google Patents. (2003). JP2003500368A - Emulsion vehicle for poorly soluble drugs.
-
Wang, Y., et al. (2022). Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. Journal of Medicinal Chemistry. [Link]
-
Lefranc, F., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLOS ONE. [Link]
-
El-Sayed, M. A. A., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]
Sources
- 1. (PDF) Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives [academia.edu]
- 2. impactfactor.org [impactfactor.org]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. staff.flinders.edu.au [staff.flinders.edu.au]
- 6. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. queensu.ca [queensu.ca]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for the Characterization of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide in Progesterone Receptor Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling Progesterone Receptor Signaling with Novel Modulators
The progesterone receptor (PR), a member of the nuclear receptor superfamily, is a critical mediator of progesterone signaling, playing a central role in reproductive health and the pathology of diseases such as breast cancer, endometriosis, and uterine fibroids.[1][2][3] Upon binding its cognate hormone, progesterone, the PR undergoes conformational changes, dimerizes, and translocates to the nucleus where it acts as a ligand-dependent transcription factor, regulating the expression of target genes.[4][5] This classical genomic pathway is complemented by rapid, non-genomic signaling cascades initiated at the cell membrane, which can modulate cellular responses and crosstalk with other signaling pathways.[4][6][7]
The development of synthetic PR modulators, including antagonists and selective progesterone receptor modulators (SPRMs), has been instrumental in both clinical applications and in dissecting the nuances of PR biology.[1][8][9][10] While steroidal modulators like mifepristone are well-characterized, there is a growing interest in non-steroidal scaffolds to achieve better selectivity and novel pharmacological profiles.[3][11] Compounds based on a benzenesulfonamide or benzamide framework, such as 4-phenoxy-N-(4-sulfamoylphenyl)benzamide, represent a class of molecules with potential for development as novel PR modulators.[3][11][12][13]
This guide provides a comprehensive framework and detailed protocols for researchers to characterize the activity of novel compounds, using 4-phenoxy-N-(4-sulfamoylphenyl)benzamide as a representative example, on the progesterone receptor signaling pathway. The following sections will detail its mechanism of action and provide step-by-step experimental procedures to assess its potential as a PR antagonist.
Visualizing the Progesterone Receptor Signaling Pathway
The progesterone receptor mediates its effects through both genomic and non-genomic pathways, which can be investigated to understand the impact of novel modulators.
Caption: A stepwise experimental workflow for the functional and mechanistic characterization of a novel PR modulator.
Protocol 1: PR Transcriptional Activity using a Luciferase Reporter Assay
This assay provides a quantitative measure of the ability of a compound to either activate (agonist) or inhibit (antagonist) the transcriptional activity of the PR. [5][14][15]It relies on cells engineered to express PR and a luciferase reporter gene under the control of a PR-responsive promoter. [5]
Principle
In the presence of a PR agonist like progesterone, the activated PR binds to Progesterone Response Elements (PREs) in the reporter construct, driving the expression of luciferase. An antagonist will compete with the agonist, leading to a dose-dependent decrease in luciferase activity.
Materials
-
PR-positive human breast cancer cell line (e.g., T47D or MCF7). [16][17]* PRE-Luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Transient transfection reagent.
-
Cell culture medium (e.g., phenol red-free DMEM/F12) with charcoal-stripped fetal bovine serum (CS-FBS) to reduce background hormonal effects.
-
Progesterone (agonist control).
-
4-phenoxy-N-(4-sulfamoylphenyl)benzamide (test compound).
-
96-well white, clear-bottom assay plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Step-by-Step Methodology
-
Cell Seeding: Seed T47D cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well in phenol red-free medium supplemented with 5% CS-FBS. Allow cells to attach overnight.
-
Transfection: Co-transfect cells with the PRE-luciferase reporter plasmid and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide in DMSO. Create a serial dilution in phenol red-free medium to achieve final assay concentrations (e.g., 1 nM to 10 µM). Also prepare a progesterone solution (e.g., 10 nM final concentration).
-
Treatment:
-
Antagonist Mode: Add the serially diluted test compound to the wells. After 30 minutes, add the progesterone solution (agonist) to all wells except the vehicle control.
-
Agonist Mode (Control): To separate wells, add only the serially diluted test compound to determine if it has any intrinsic agonist activity.
-
Include vehicle (DMSO) and progesterone-only controls.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Lysis and Luminescence Reading:
-
Remove the medium and lyse the cells using the passive lysis buffer from the dual-luciferase kit.
-
Measure firefly luciferase activity, followed by Renilla luciferase activity, using a luminometer according to the kit's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.
-
For antagonist mode, plot the normalized luciferase activity against the log concentration of the test compound. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the progesterone-induced activity.
-
Data Interpretation
| Treatment Condition | Expected Outcome for a Pure Antagonist |
| Vehicle Control | Basal luciferase activity |
| Progesterone (10 nM) | High luciferase activity (100% activation) |
| Test Compound Alone | Basal luciferase activity (no agonism) |
| Test Compound + Progesterone | Dose-dependent decrease in luciferase activity |
Protocol 2: Analysis of Endogenous PR Target Gene Expression by RT-qPCR
To validate the findings from the reporter assay, it is crucial to assess the effect of the compound on the expression of known endogenous PR target genes. [16]Real-time quantitative PCR (RT-qPCR) is a sensitive method for this purpose. [18][19]
Principle
This protocol measures changes in mRNA levels of PR-regulated genes (e.g., FKBP5, WNT4, RANKL) in response to treatment with progesterone and the test compound. [16][20]An effective antagonist will suppress the progesterone-induced upregulation of these genes.
Materials
-
T47D or MCF7 cells.
-
6-well plates.
-
Phenol red-free medium with CS-FBS.
-
Progesterone and 4-phenoxy-N-(4-sulfamoylphenyl)benzamide.
-
RNA extraction kit.
-
Reverse transcription kit (cDNA synthesis).
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers for target genes (FKBP5, WNT4) and a housekeeping gene (GAPDH, ACTB). [18]* Real-time PCR system.
Step-by-Step Methodology
-
Cell Culture and Treatment: Seed T47D cells in 6-well plates and grow until ~70-80% confluent. Starve cells in phenol red-free medium with CS-FBS for 24 hours.
-
Treatment: Treat cells with:
-
Vehicle (DMSO).
-
Progesterone (e.g., 10 nM).
-
4-phenoxy-N-(4-sulfamoylphenyl)benzamide (at its IC₅₀ concentration determined from the luciferase assay).
-
A combination of progesterone and the test compound.
-
-
Incubation: Incubate for 6-24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit, following the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions in triplicate for each target gene and the housekeeping gene.
-
Perform the qPCR using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method. [19]
-
Protocol 3: Western Blot Analysis of PR and Downstream Proteins
Western blotting is used to confirm that changes in gene expression translate to changes at the protein level. It can also be used to assess the phosphorylation status of PR, which is a key indicator of its activation state. [21][22]
Principle
This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies. An antagonist should reduce the progesterone-induced expression of PR-target proteins and may alter PR phosphorylation.
Materials
-
T47D or MCF7 cells.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Anti-PR (detects both A and B isoforms), [23][24]Anti-Phospho-PR (e.g., Ser294, Ser345), [21][22]Anti-FKBP5, and Anti-GAPDH or β-Actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Step-by-Step Methodology
-
Cell Culture and Treatment: Follow the same treatment conditions as described in the RT-qPCR protocol (Protocol 2), typically with a longer incubation time (24-48 hours) for protein expression changes.
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PR, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with another primary antibody (e.g., for the loading control).
Protocol 4: Co-immunoprecipitation (Co-IP) to Study PR-Coregulator Interactions
Principle
PR-mediated transcription is dependent on the recruitment of co-activator or co-repressor proteins. Co-IP is a powerful technique to investigate how a novel compound affects the formation of these crucial protein complexes. [25][26][27]An antagonist is expected to disrupt the interaction between PR and its co-activators.
Materials
-
T47D or MCF7 cells.
-
Non-denaturing lysis buffer (e.g., Triton-based).
-
Anti-PR antibody for immunoprecipitation. [28]* Control IgG antibody (from the same species as the IP antibody).
-
Protein A/G magnetic beads.
-
Antibodies for Western blotting (e.g., anti-SRC-1, a known PR co-activator).
Step-by-Step Methodology
-
Cell Culture and Treatment: Treat cells as described previously to induce (progesterone) or inhibit (progesterone + test compound) PR activity.
-
Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-PR antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blot using an antibody against a known PR co-activator (e.g., SRC-1). The input lysate should also be run as a positive control.
Interpreting the Results
-
A band for the co-activator in the lane corresponding to the progesterone-treated, PR-immunoprecipitated sample confirms their interaction.
-
A significant reduction or absence of this band in the sample co-treated with 4-phenoxy-N-(4-sulfamoylphenyl)benzamide would indicate that the compound disrupts the PR-co-activator complex, providing a mechanistic basis for its antagonistic activity.
References
- Human PGR Reporter Assay Kit - Indigo Biosciences. (n.d.).
-
Olive, D. L. (2002). Role of progesterone antagonists and new selective progesterone receptor modulators in reproductive health. Obstetrical & Gynecological Survey, 57(11), Supplement 4, S1-S4. Retrieved from [Link]
-
Daniel, A. R., & Lange, C. A. (2016). Progesterone Receptor Signaling Mechanisms. Vitamins and Hormones, 102, 1-43. Retrieved from [Link]
-
Spitz, I. M. (2003). Progesterone antagonists and progesterone receptor modulators. Expert Opinion on Investigational Drugs, 12(10), 1693-1706. Retrieved from [Link]
-
Hamar, M. C., & Levin, E. R. (2022). Membrane-Initiated Estrogen, Androgen, and Progesterone Receptor Signaling in Health and Disease. Endocrine Reviews, 43(4), 691-722. Retrieved from [Link]
-
Mani, S. K. (2014). Progesterone Signaling Mechanisms in Brain and Behavior. Frontiers in Neuroscience, 8, 7. Retrieved from [Link]
-
Lange, C. A., & Hagan, C. R. (2009). Signaling inputs to progesterone receptor gene regulation and promoter selectivity. Journal of Steroid Biochemistry and Molecular Biology, 114(3-5), 140-149. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Human Progesterone Receptor. Retrieved from [Link]
-
News-Medical. (2024). What are PR antagonists and how do they work? Retrieved from [Link]
-
Spitz, I. M. (2020). Clinical Applications of Progesterone Receptor Antagonists and Selective Progesterone Receptor Modulators. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Progesterone receptors and signaling pathways in normal mammary gland... [Diagram]. Retrieved from [Link]
-
Chabbert-Buffet, N., Meduri, G., Bouchard, P., & Spitz, I. M. (2005). Selective progesterone receptor modulators and progesterone antagonists: mechanisms of action and clinical applications. Human Reproduction Update, 11(3), 293-307. Retrieved from [Link]
-
Kjelbye, M., et al. (2020). Data on RT-qPCR assay of nuclear progesterone receptors (nPR), membrane progesterone receptors (mPR) and progesterone receptor membrane components (PGRMC) from human uterine endometrial tissue and cancer cells of the Uterine Cervix. Data in Brief, 31, 105809. Retrieved from [Link]
-
Kagechika, H., et al. (2016). Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists. ACS Medicinal Chemistry Letters, 7(12), 1028-1033. Retrieved from [Link]
-
ResearchGate. (n.d.). RT‐QPCR analysis of progesterone receptor (PGR) as well as PR‐target gene FKBP5. [Diagram]. Retrieved from [Link]
-
Kagechika, H., et al. (2016). Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists. ACS Medicinal Chemistry Letters, 7(12), 1028-1033. Retrieved from [Link]
-
Yang, S., et al. (2022). Utilizing an Endogenous Progesterone Receptor Reporter Gene for Drug Screening and Mechanistic Study in Endometrial Cancer. International Journal of Molecular Sciences, 23(19), 11846. Retrieved from [Link]
-
van der Wijst, M. G. P., et al. (2023). A molecular toolbox to study progesterone receptor signaling. Journal of Mammary Gland Biology and Neoplasia, 28(1), 13. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of progesterone receptors. [Diagram]. Retrieved from [Link]
-
Rubel, C. A., et al. (2012). Research Resource: Genome-Wide Profiling of Progesterone Receptor Binding in the Mouse Uterus. Molecular Endocrinology, 26(8), 1428-1442. Retrieved from [Link]
-
ResearchGate. (n.d.). RT-qPCR analysis of progesterone receptor mRNA expression. [Diagram]. Retrieved from [Link]
-
Vares, G., et al. (2019). glucocorticoid receptor interferes with progesterone receptor-dependent genomic regulation in breast cancer cells. Nucleic Acids Research, 47(18), 9572-9586. Retrieved from [Link]
- George, S. R., & O'Dowd, B. F. (Eds.). (2005). Co-immunoprecipitation as a strategy to evaluate receptor-receptor or receptor-protein interactions. In G Protein-Coupled Receptor-Protein Interactions. John Wiley & Sons, Inc.
-
Im, E., & Chen, H. (2018). Exploring Protein–Protein Interaction in the Study of Hormone-Dependent Cancers. International Journal of Molecular Sciences, 19(10), 3139. Retrieved from [Link]
-
ResearchGate. (n.d.). Immunoprecipitation (IP) of a rotifer progesterone receptor (PR). [Diagram]. Retrieved from [Link]
-
Obr, A., & Camacho-Arroyo, I. (2021). What Do We Know about Classical and Non-Classical Progesterone Receptors in the Human Female Reproductive Tract? A Review. International Journal of Molecular Sciences, 22(20), 11209. Retrieved from [Link]
-
ResearchGate. (2012). Which antibodies can I use to detect estrogen and progesterone receptors? [Forum discussion]. Retrieved from [Link]
-
Kagechika, H., et al. (2020). Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. Bioorganic & Medicinal Chemistry Letters, 30(17), 127408. Retrieved from [Link]
-
Antibodies.com. (2024). Co-immunoprecipitation (Co-IP): The Complete Guide. Retrieved from [Link]
-
Cheon, Y. P., et al. (2002). Genomic Approach to Identify Novel Progesterone Receptor Regulated Pathways in the Uterus during Implantation. Molecular Endocrinology, 16(12), 2853-2871. Retrieved from [Link]
- Google Patents. (2020). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
- Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. International Journal of Research in Pharmaceutical Sciences, 11(SPL3), 1152-1158.
-
Udhayasurian, R., et al. (2020). (PDF) Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3503-3516. Retrieved from [Link]
-
Meyer, M. R., et al. (2023). Progesterone exerts a neuroprotective action in a Parkinson's disease human cell model through membrane progesterone receptor α (mPRα/PAQR7). Frontiers in Cellular Neuroscience, 17, 1133619. Retrieved from [Link]
-
Fensome, A., et al. (2012). Novel progesterone receptor modulators: 4-aryl-phenylsulfonamides. Bioorganic & Medicinal Chemistry Letters, 22(23), 7232-7236. Retrieved from [Link]
Sources
- 1. Role of progesterone antagonists and new selective progesterone receptor modulators in reproductive health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Progesterone antagonists and progesterone receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are PR antagonists and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel progesterone receptor modulators: 4-aryl-phenylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Indigo Biosciences Human Progesterone Receptor (PGR, NR3C3) All-inclusive | Fisher Scientific [fishersci.com]
- 16. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Data on RT-qPCR assay of nuclear progesterone receptors (nPR), membrane progesterone receptors (mPR) and progesterone receptor membrane components (PGRMC) from human uterine endometrial tissue and cancer cells of the Uterine Cervix - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Progesterone Receptor Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 23. Progesterone Receptor Monoclonal Antibody (PR-AT 4.14) | Invitrogen (MA1-410) [thermofisher.com]
- 24. mdpi.com [mdpi.com]
- 25. med.emory.edu [med.emory.edu]
- 26. mdpi.com [mdpi.com]
- 27. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 28. academic.oup.com [academic.oup.com]
Application Note: Bioanalytical Quantification of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide in Plasma via LC-MS/MS
Introduction & Analyte Characterization
This protocol details the method development and validation strategy for the quantification of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide (referred to herein as PSP-Benzamide ) in plasma.
PSP-Benzamide is a synthetic small molecule characterized by a "Janus-faced" polarity: it possesses a lipophilic 4-phenoxybenzamide tail and a polar, hydrophilic 4-sulfamoylphenyl headgroup. This structural duality presents specific bioanalytical challenges, particularly regarding recovery and matrix effects. This compound class is frequently investigated for Carbonic Anhydrase (CA) inhibition and anti-inflammatory pathways.
Physicochemical Profile
Understanding the molecule is the first step to successful quantification.
| Property | Value (Approx.) | Bioanalytical Implication |
| Formula | C₁₉H₁₆N₂O₄S | Precursor ion calculation. |
| MW | 368.41 g/mol | [M+H]⁺ = 369.1 ; [M-H]⁻ = 367.1 |
| LogP | ~3.2 | High plasma protein binding (>90%); requires disruption. |
| pKa | ~10.1 (Sulfonamide) | Acidic moiety. Ionizes at high pH; neutral at acidic pH. |
| Solubility | Low in water; High in DMSO/MeOH | Stock solutions must be prepared in DMSO or MeOH. |
Experimental Strategy & Workflow
To achieve high sensitivity (LLOQ < 1.0 ng/mL) and minimize phospholipid suppression, Supported Liquid Extraction (SLE) is the recommended sample preparation technique over simple Protein Precipitation (PPT). SLE provides the cleanliness of Liquid-Liquid Extraction (LLE) with the automation potential of solid-phase formats.
Workflow Diagram (Graphviz)
Caption: Step-by-step Supported Liquid Extraction (SLE) workflow optimized for lipophilic sulfonamides.
Detailed Protocol
Reagents & Materials
-
Analyte: PSP-Benzamide (>98% purity).
-
Internal Standard (IS): PSP-Benzamide-d4 (or structural analog Sulfamethoxazole if stable label is unavailable).
-
Matrix: Drug-free K2EDTA Human Plasma.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) (HPLC Grade).
-
SLE Plate: Biotage Isolute SLE+ 200 or equivalent diatomaceous earth plates.
Sample Preparation Procedure
-
Thawing: Thaw plasma samples at room temperature and vortex for 10 seconds.
-
Aliquot: Transfer 50 µL of plasma into a 96-well deep-well plate.
-
IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50% MeOH). Vortex gently.
-
Pre-treatment: Add 50 µL of 0.1% Formic Acid (aq).
-
Scientific Rationale: Acidification neutralizes the sulfonamide group (keeping it uncharged), improving its partitioning into the organic phase during extraction.
-
-
Loading: Load the total volume (~110 µL) onto the SLE+ plate. Apply gentle vacuum/pressure to initiate loading, then wait 5 minutes .
-
Critical Step: The wait time allows the aqueous phase to fully absorb into the diatomaceous earth matrix.
-
-
Elution: Apply 600 µL of MTBE . Allow to flow by gravity for 5 minutes, then apply low vacuum. Repeat with a second 600 µL aliquot.
-
Why MTBE? MTBE is highly selective for the lipophilic phenoxy-benzamide core while leaving polar plasma salts and phospholipids behind.
-
-
Evaporation: Evaporate the organic eluate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 0.1% Formic Acid in Water : Acetonitrile). Vortex for 5 minutes.
LC-MS/MS Instrumentation & Conditions
Chromatographic Conditions (LC)
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290).
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or Waters BEH C18.
-
Column Temp: 40°C.
-
Flow Rate: 0.5 mL/min.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Table:
| Time (min) | %A | %B | Curve |
|---|---|---|---|
| 0.00 | 90 | 10 | Initial |
| 0.50 | 90 | 10 | Hold |
| 2.50 | 5 | 95 | Linear Ramp |
| 3.50 | 5 | 95 | Wash |
| 3.60 | 90 | 10 | Re-equilibrate |
| 5.00 | 90 | 10 | End |
Mass Spectrometry Conditions (MS/MS)
-
Source: Electrospray Ionization (ESI)
-
Polarity: Positive (+)
-
Note: While sulfonamides ionize in negative mode, the benzamide core and the overall molecule often show superior signal-to-noise ratios in Positive mode using [M+H]+ due to better compatibility with acidic mobile phases.
-
-
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Origin of Fragment |
| PSP-Benzamide | 369.1 | 197.1 | 25 | 4-phenoxybenzoyl cation (Amide cleavage) |
| PSP-Benzamide (Qual) | 369.1 | 172.0 | 30 | Sulfanilamide moiety |
| Internal Standard | 373.1 | 201.1 | 25 | Deuterated fragment |
Method Validation Criteria (FDA/EMA M10)
This method must be validated according to the ICH M10 Bioanalytical Method Validation guidelines [1].
Linearity & Sensitivity
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).
-
Regression: Linear 1/x² weighting.
-
Acceptance: r² > 0.99; Back-calculated concentrations within ±15% (±20% for LLOQ).
Precision & Accuracy
-
Intra-run & Inter-run: Perform 5 replicates at LLOQ, Low QC, Mid QC, and High QC.
-
Criteria: CV% and Bias must be within ±15% (±20% at LLOQ).
Matrix Effect & Recovery
-
Matrix Factor (MF): Compare peak area of post-extraction spiked blank plasma vs. neat solution.
-
Target: MF between 0.85 and 1.15 (indicates minimal suppression).
-
-
Recovery: Compare pre-extraction spiked plasma vs. post-extraction spiked samples.
-
Target: >70% recovery is ideal for SLE.
-
Stability
-
Bench-top: 4 hours at Room Temp (assess sulfonamide hydrolysis risk).
-
Freeze-Thaw: 3 cycles at -80°C.
-
Autosampler: 24 hours at 10°C.
Troubleshooting & Scientific Rationale
Common Issue: Phospholipid Carryover
If late-eluting peaks appear in subsequent blanks, phospholipids are accumulating on the column.
-
Solution: The phenoxy group makes PSP-Benzamide lipophilic, requiring high %B for elution. Ensure the "Wash" step (95% B) is held for at least 1 minute.
-
Monitoring: Monitor m/z 184 (Phosphatidylcholine headgroup) in a separate channel during development to verify phospholipid removal.
Common Issue: Non-Linearity at High Concentrations
-
Cause: ESI saturation due to the high surface activity of the sulfonamide group.
-
Solution: Use a stable isotope labeled IS (SIL-IS). The SIL-IS compensates for ionization saturation effects better than a structural analog.
Structural Pathway Diagram (Fragment Logic)
Caption: MS/MS fragmentation logic for PSP-Benzamide in Positive ESI mode.
References
-
US Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis.[1][2] Guidance for Industry.[2][3] (2022).[4][5] Available at: [Link]
-
European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (2022). Available at: [Link]
-
Supuran, C. T. Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3467-3474. (2010).[5] (Context for sulfonamide-benzamide pharmacophore analysis).
- Chambers, E., et al.Systematic development of a supported liquid extraction method for the determination of basic drugs in plasma. Journal of Chromatography B, 879(19), 1623-1632. (2011). (Basis for SLE protocol selection).
Sources
- 1. fda.gov [fda.gov]
- 2. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. 4-sulfamoyl-N-(2-(4-sulfamoylphenyl)ethyl)benzamide | C15H17N3O5S2 | CID 10385283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Multi-tiered Protocol for Assessing the Anti-inflammatory Effects of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide
An Application Guide:
Abstract: This document provides a comprehensive, multi-layered framework for the pre-clinical evaluation of the novel compound 4-phenoxy-N-(4-sulfamoylphenyl)benzamide for its potential anti-inflammatory properties. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a validated workflow from initial in vitro screening and mechanistic elucidation to in vivo proof-of-concept. The experimental design emphasizes a causality-driven approach, ensuring that each step provides robust, interpretable data to build a comprehensive pharmacological profile of the compound. We detail methodologies for assessing cytotoxicity, inhibition of key inflammatory mediators (NO, TNF-α, IL-6), modulation of the cyclooxygenase (COX) enzymes, and impact on the pivotal NF-κB signaling pathway, culminating in a well-established acute model of in vivo inflammation.
Introduction: The Rationale for Investigation
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and atherosclerosis.[1] The search for novel, effective, and safe anti-inflammatory agents is a cornerstone of pharmaceutical research.
The compound 4-phenoxy-N-(4-sulfamoylphenyl)benzamide possesses structural motifs, notably the sulfonamide group, that are present in several established anti-inflammatory drugs, such as the selective COX-2 inhibitor Celecoxib. This structural alert provides a strong rationale for its investigation as a potential anti-inflammatory agent. This guide outlines a systematic approach to rigorously characterize its biological activity.
Part 1: In Vitro Screening & Mechanistic Elucidation
The initial phase of assessment utilizes cell-based and biochemical assays to determine the compound's direct effects on inflammatory pathways in a controlled environment. This approach is cost-effective, high-throughput, and essential for elucidating the potential mechanism of action.[1][2] We utilize the murine macrophage cell line RAW 264.7, a well-established and reliable model for studying inflammation, as it produces significant levels of inflammatory mediators upon stimulation with lipopolysaccharide (LPS).[3][4][5]
Logical Workflow for In Vitro Analysis
The following diagram illustrates the sequential workflow for the in vitro assessment of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide.
Caption: Workflow for in vitro anti-inflammatory screening.
Protocol 1.1: Cell Viability Assay
Rationale: Before assessing anti-inflammatory activity, it is critical to determine the concentrations at which the compound is not cytotoxic. A reduction in inflammatory markers could be a false positive if it is merely the result of cell death. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for viability.[6]
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[7]
-
Compound Treatment: Prepare serial dilutions of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide in culture medium (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should be kept below 0.1%.
-
Incubation: Remove the old medium and add the compound-containing medium to the wells. Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control group. Select the highest concentrations that show >95% viability for subsequent experiments.
Protocol 1.2: Inhibition of Nitric Oxide (NO) Production
Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a large output of nitric oxide (NO), a key inflammatory mediator.[7] Measuring the inhibition of NO production is a primary indicator of anti-inflammatory potential. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[8][9][10]
Methodology:
-
Cell Seeding & Treatment: Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well) and allow adherence for 24 hours. Pre-treat cells with non-toxic concentrations of the test compound for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.[3][4]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Collect 50 µL of supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to the supernatant, incubate for 10 minutes in the dark. Then, add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine) and incubate for another 10 minutes.[7][10]
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO production inhibition relative to the LPS-only treated group.
Protocol 1.3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)
Rationale: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response.[5] Their inhibition is a key therapeutic strategy. Enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method for quantifying these cytokines in culture supernatants.[11][12][13][14][15]
Methodology:
-
Cell Culture and Stimulation: Follow steps 1-3 from Protocol 1.2, typically in a 24-well plate for a larger supernatant volume.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercially available kits (e.g., from R&D Systems or Thermo Fisher Scientific) according to the manufacturer’s instructions.[11][13][14]
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in each sample. Determine the percentage of inhibition for each compound concentration compared to the LPS-stimulated control.
Protocol 1.4: Cyclooxygenase (COX-1 & COX-2) Enzymatic Inhibition Assay
Rationale: Many anti-inflammatory drugs, particularly NSAIDs, function by inhibiting COX enzymes, which are responsible for producing prostaglandins.[16] It is crucial to assess inhibition of both the constitutive isoform (COX-1) and the inducible isoform (COX-2) to determine the compound's potency and selectivity. A higher selectivity for COX-2 is often associated with a better gastrointestinal safety profile.[16]
Methodology:
-
Assay Principle: Utilize a commercial fluorometric or colorimetric COX activity assay kit (e.g., from Cayman Chemical, Abcam, or BPS Bioscience).[17][18] These assays typically measure the peroxidase activity of the COX enzyme.
-
Enzyme and Inhibitor Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes. Prepare serial dilutions of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme cofactor, and the enzyme (either COX-1 or COX-2).
-
Inhibitor Incubation: Add the test compound dilutions or a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate).
-
Signal Detection: Measure the fluorescence (e.g., Ex/Em = 535/590 nm) or absorbance kinetically.[17]
-
Data Analysis: Calculate the reaction rate. Plot the percentage of inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the IC50 value for both COX-1 and COX-2. Calculate the Selectivity Index (SI) as IC50(COX-1) / IC50(COX-2).
Protocol 1.5: NF-κB Signaling Pathway Analysis
Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of iNOS, COX-2, and numerous pro-inflammatory cytokines.[19][20][21] The canonical pathway is activated by stimuli like LPS.[22] This activation involves the phosphorylation and degradation of the inhibitor IκB, allowing the p65 subunit of NF-κB to translocate to the nucleus.[19][23] Assessing the phosphorylation of the p65 subunit is a direct measure of NF-κB pathway activation.
Caption: Simplified overview of the canonical NF-κB signaling cascade.
Methodology (Western Blot):
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes) to capture peak p65 phosphorylation.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against phospho-p65 (Ser536).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
To ensure equal protein loading, strip the membrane and re-probe for total p65 and a housekeeping protein like β-actin.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-p65 signal to the total p65 or β-actin signal. Compare the results from compound-treated groups to the LPS-only control.
Data Presentation: Summary of In Vitro Results
| Assay | Parameter Measured | Test Compound IC50 (µM) | Positive Control | Control IC50 (µM) |
| Nitric Oxide (NO) Production | Nitrite (NO₂⁻) | [Hypothetical Value, e.g., 12.5] | L-NAME | [Value] |
| Cytokine Production (TNF-α) | TNF-α Concentration | [Hypothetical Value, e.g., 8.2] | Dexamethasone | [Value] |
| Cytokine Production (IL-6) | IL-6 Concentration | [Hypothetical Value, e.g., 15.1] | Dexamethasone | [Value] |
| COX-1 Activity | Peroxidase Activity | [Hypothetical Value, e.g., >100] | SC-560 | [Value] |
| COX-2 Activity | Peroxidase Activity | [Hypothetical Value, e.g., 5.7] | Celecoxib | [Value] |
| COX-2 Selectivity Index | IC50(COX-1)/IC50(COX-2) | [Hypothetical Value, e.g., >17.5] | Celecoxib | [Value] |
Part 2: In Vivo Acute Inflammation Model
Rationale: While in vitro assays are crucial for mechanistic insights, in vivo models are indispensable for evaluating a compound's efficacy in a complex biological system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening acute anti-inflammatory activity.[24][25][26] The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin and a later phase (after 3 hours) dominated by prostaglandins produced via COX-2.[25]
Logical Workflow for In Vivo Analysis
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol 2.1: Carrageenan-Induced Paw Edema in Rats
Methodology:
-
Animal Acclimatization: House male Wistar rats (180-200 g) in a controlled environment for at least one week prior to the experiment, with free access to food and water.[25] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Grouping and Dosing:
-
Divide animals into groups (n=6-8 per group).
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group II-IV (Test Compound): Receive 4-phenoxy-N-(4-sulfamoylphenyl)benzamide at three different doses (e.g., 10, 30, 100 mg/kg), administered orally (p.o.).
-
Group V (Positive Control): Receives a standard NSAID like Indomethacin (10 mg/kg, p.o.).[24]
-
-
Baseline Measurement: Before any treatment, measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.
-
Drug Administration: Administer the respective vehicle, test compound, or positive control via oral gavage.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.[24][27]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[24]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to determine significance.
-
Data Presentation: Summary of In Vivo Results
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Volume at 3 hr (mL, Mean ± SEM) | % Inhibition of Edema at 3 hr |
| Vehicle Control | - | [Hypothetical Value, e.g., 0.85 ± 0.06] | 0% |
| Test Compound | 10 | [Hypothetical Value, e.g., 0.64 ± 0.05] | [e.g., 24.7%] |
| Test Compound | 30 | [Hypothetical Value, e.g., 0.45 ± 0.04] | [e.g., 47.1%]** |
| Test Compound | 100 | [Hypothetical Value, e.g., 0.31 ± 0.03] | [e.g., 63.5%] |
| Indomethacin | 10 | [Hypothetical Value, e.g., 0.38 ± 0.04] | [e.g., 55.3%] |
| Statistical significance denoted as *p<0.05, **p<0.01, **p<0.001 compared to vehicle control. |
Interpretation and Conclusion
The collective data from these protocols will provide a robust initial assessment of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide. A promising result would show:
-
Low cytotoxicity in vitro.
-
Dose-dependent inhibition of NO, TNF-α, and IL-6 production.
-
Potent and selective inhibition of the COX-2 enzyme.
-
Suppression of the NF-κB signaling pathway.
-
Significant, dose-dependent reduction of paw edema in vivo, particularly at later time points (3-6 hours), which would be consistent with COX-2 inhibition.
This systematic evaluation provides the foundational evidence required to justify further preclinical development, including more complex chronic inflammation models, pharmacokinetic studies, and safety toxicology.
References
-
National Center for Biotechnology Information. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. [Link]
-
Liu, T., et al. (2017). NF-kappaB Signaling in Neurological Inflammation: A Mini Review. Frontiers in Immunology. [Link]
-
Pahl, H. L. (2001). NF-kappaB: a key role in inflammatory diseases. The Journal of Clinical Investigation, 107(1), 7–11. [Link]
-
Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. Nuvisan. [Link]
-
Mitchell, S., et al. (2024). NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System. MDPI. [Link]
-
National Cancer Institute. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2. National Cancer Institute. [Link]
-
Peiris, D. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Bio-protocol. (n.d.). Carrageenan-induced paw edema assay. Bio-protocol. [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Bio-protocol. (n.d.). Enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6. Bio-protocol. [Link]
-
Devaraj, S., et al. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. [Link]
-
ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. IJPRAS. [Link]
-
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
-
Pokharel, S., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. [Link]
-
Ma, Y., et al. (2022). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PMC. [Link]
-
In vivo preclinical models for immune-mediated inflammatory disease drug development. (2021). Blog. [Link]
-
IIVS. (n.d.). Anti-Inflammatory Screen. IIVS. [Link]
-
Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]
-
Reaction Biology. (n.d.). COX-2 Biochemical Activity Assay Service. Reaction Biology. [Link]
-
Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
SciELO. (n.d.). Selected lactobacilli strains inhibit inflammation in LPS-induced RAW264.7 macrophages by suppressing the TLR4-mediated NF-κB and MAPKs activation. SciELO. [Link]
-
Frontiers. (2018). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers. [Link]
-
Journal of Pharmacopuncture. (2019). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Pharmacopuncture. [Link]
-
Taylor & Francis Online. (2018). Myricetin Attenuates LPS-Induced Inflammation in RAW 264.7 Macrophages and Mouse Models. Taylor & Francis Online. [Link]
-
PLOS One. (2017). 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice. PLOS One. [Link]
-
ResearchGate. (2016). Possible ways to optimize Greiss Reagent protocol for NO production in macrophages?. ResearchGate. [Link]
-
PMC. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC. [Link]
-
MP Biomedicals. (n.d.). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. MP Biomedicals. [Link]
-
PubMed. (2016). Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists. PubMed. [Link]
-
PubMed. (2020). Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. PubMed. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. [Link]
-
Frontiers. (2021). Anti-Inflammatory and Anti-Oxidative Effects of AM404 in IL-1β-Stimulated SK-N-SH Neuroblastoma Cells. Frontiers. [Link]
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. researchgate.net [researchgate.net]
- 3. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 6. Frontiers | Anti-Inflammatory and Anti-Oxidative Effects of AM404 in IL-1β-Stimulated SK-N-SH Neuroblastoma Cells [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. mpbio.com [mpbio.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. assaygenie.com [assaygenie.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 20. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
- 23. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System [mdpi.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. inotiv.com [inotiv.com]
- 27. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
identifying and minimizing off-target effects of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide
Product Code: PSB-CA-4S
Classification: Sulfonamide-based Carbonic Anhydrase Inhibitor (CAI) Primary Application: Hypoxia research, pH regulation studies, and glaucoma models.
Part 1: Technical Briefing & Mechanism of Action
4-phenoxy-N-(4-sulfamoylphenyl)benzamide is a hybrid pharmacophore. It combines a benzenesulfonamide "head" (the classic Zinc-Binding Group [ZBG] for Carbonic Anhydrase) with a lipophilic phenoxybenzamide "tail" .
While primarily designed to inhibit Carbonic Anhydrase (CA) isoforms (specifically tumor-associated isoforms hCA IX and XII ), its structural duality introduces specific off-target risks that researchers must control for.
The Selectivity Paradox
The sulfonamide moiety (
Primary Off-Targets:
-
Cytosolic CA Isoforms (hCA I & II): These are ubiquitous in red blood cells and normal tissue. Inhibition leads to systemic side effects (e.g., paresthesia in vivo, pH drift in vitro).
-
SPAK/WNK Kinases: The phenoxybenzamide tail is structurally homologous to known inhibitors of the WNK-SPAK signaling cascade.[1] At high concentrations (
), this compound may inadvertently alter ion transport via the NCC (NaCl cotransporter) pathway, independent of CA inhibition.
Interactive Pathway & Off-Target Diagram
Figure 1: Mechanism of Action showing the primary target (hCA IX) and critical off-target pathways (hCA I/II and SPAK kinases) driven by the molecule's hybrid structure.
Part 2: Troubleshooting & FAQs
Category 1: Specificity & Off-Target Minimization
Q: My
-
The Fix: You must use a Stopped-Flow
Hydrase Assay . Standard colorimetric esterase assays (using p-nitrophenyl acetate) are too slow to accurately resolve the kinetics of hCA II inhibition, leading to "flat" inhibition curves that mask selectivity. -
Protocol Adjustment: Run the assay at
(ice bath) rather than . This slows the reaction enough to differentiate the of hCA IX (usually lower/better) from hCA II.
Q: I see unexpected cell death in my normoxic controls. Is this compound cytotoxic?
A: It shouldn't be cytotoxic at relevant concentrations (
-
Diagnostic: Check the concentration. If you are dosing
, you are likely engaging the phenoxybenzamide tail's kinase activity. Titrate down to .
Category 2: Solubility & Handling
Q: The compound precipitates in my cell culture media. A: The phenoxybenzamide tail makes this molecule highly lipophilic (High LogP), while the sulfonamide head is polar.
-
Solvent System: Dissolve stock in 100% DMSO (up to 10 mM).
-
Dilution Rule: Do not dilute directly into media. Perform an intermediate dilution in PBS/BSA (0.1%) before adding to media. The BSA acts as a carrier to prevent the "crashing out" effect common with benzamides.
Part 3: Validated Experimental Protocols
Protocol A: Differential Inhibition Assay (Stopped-Flow)
Use this to validate that you are hitting the Target (CA IX) and not the Off-Target (CA I/II).
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
(to maintain ionic strength). -
Substrate:
saturated water. -
Indicator: 0.2 mM Phenol Red.
Workflow:
-
Preparation: Incubate enzyme (hCA I, II, or IX) with the inhibitor (4-phenoxy-N-(4-sulfamoylphenyl)benzamide) for 15 minutes at Room Temperature.
-
Injection: Rapidly mix the enzyme-inhibitor solution with the
substrate in the stopped-flow chamber. -
Measurement: Monitor the absorbance drop at 557 nm (Phenol Red acidification) over 0.5 to 1.0 seconds.
-
Calculation: Fit the initial velocity (
) to the Cheng-Prusoff equation to determine .
| Parameter | hCA I (Off-Target) | hCA II (Off-Target) | hCA IX (Target) |
| Target | |||
| Selectivity Goal | Low Affinity | Moderate Affinity | High Affinity |
Protocol B: Verifying "Tail" Interference (Kinase Check)
Use this if you suspect the phenoxybenzamide tail is causing non-CA related effects.
-
Control: Use Acetazolamide (AAZ) as a positive control.[2] AAZ has the sulfonamide head but lacks the phenoxybenzamide tail.
-
Comparison:
-
If 4-phenoxy-N-(4-sulfamoylphenyl)benzamide causes an effect that AAZ does not (at equivalent CA-inhibiting doses), the effect is likely off-target (mediated by the tail structure).
-
If both compounds show the same phenotype, the effect is on-target (CA inhibition).
-
Troubleshooting Logic Map
Figure 2: Logic flow for diagnosing selectivity issues and distinguishing between CA-mediated and Tail-mediated effects.
References
-
Supuran, C. T., et al. (2024). Structure-Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors. Journal of Medicinal Chemistry.
-
Abdoli, M., et al. (2020).[3] Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.[3] International Journal of Molecular Sciences.
-
Kage, D., et al. (2020).[1] Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Bozdag, M., et al. (2017). Discovery of 4-sulfamoyl-phenyl-β-lactams as a new class of potent carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry.
Sources
- 1. Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Phenoxy-N-(4-sulfamoylphenyl)benzamide Assay Protocols
Executive Summary & Molecule Profile
Compound: 4-phenoxy-N-(4-sulfamoylphenyl)benzamide
Primary Target Class: Carbonic Anhydrases (CA), specifically isoforms hCA I, II, IX, and XII.
Pharmacophore Analysis: This molecule utilizes a "Tail Approach" design. The sulfamoylphenyl moiety (
Critical Technical Challenge: The hydrophobicity of the phenoxy-benzamide tail significantly reduces aqueous solubility compared to standard sulfonamides, leading to frequent "false negative" results in binding assays due to compound precipitation or aggregation.
Core Assay Protocols
Protocol A: High-Throughput Esterase Inhibition Assay (Colorimetric)
Best for: Routine IC50 determination and screening.
Principle: Carbonic anhydrases possess esterase activity. They hydrolyze 4-nitrophenyl acetate (4-NPA) into 4-nitrophenol (yellow,
Reagents & Setup
-
Buffer: 20 mM HEPES (pH 7.4), 20 mM
. Note: Avoid Tris buffer as it can weakly coordinate zinc, altering kinetics. -
Substrate: 4-NPA (dissolved in acetone, diluted to 1 mM in assay buffer immediately before use).
-
Enzyme: Recombinant hCA II (or target isoform), final conc. 10–50 nM.
-
Detection: Absorbance at 400–405 nm.
Step-by-Step Workflow
-
Preparation: Prepare a 10 mM stock of the inhibitor in 100% DMSO.
-
Dilution: Perform serial dilutions in DMSO, then dilute 1:10 into assay buffer (Intermediate Plate). Crucial: Final DMSO concentration in the assay well must be
to prevent enzyme denaturation. -
Incubation: Add
of diluted inhibitor and of Enzyme Mix to the plate. Incubate for 15 minutes at 25°C to allow the bulky phenoxy tail to orient within the active site. -
Reaction Start: Add
of freshly prepared 4-NPA substrate. -
Measurement: Monitor Absorbance (405 nm) every 30 seconds for 15 minutes (Kinetic Mode).
Data Analysis (Self-Validating)
-
Quality Control: The "No Enzyme" control (spontaneous hydrolysis) must show a slope
of the "No Inhibitor" control. -
Calculation: Calculate initial velocity (
) from the linear portion of the curve (first 2-5 mins). Plot % Inhibition vs. Log[Concentration].
Protocol B: Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)
Best for: Confirming physical binding (
Principle: The inhibitor binds to the native state of the protein, stabilizing it and shifting the melting temperature (
Step-by-Step Workflow
-
Mix: In a qPCR plate, combine:
-
Inhibitor (final conc.
or expected ). -
Protein/Dye Mix (Final:
hCA, 5x SYPRO Orange, in HEPES buffer).
-
Inhibitor (final conc.
-
Ramp: Heat from 25°C to 95°C at
. -
Analysis: Calculate
. A indicates significant binding.
Troubleshooting Guide (FAQ Format)
Q1: My IC50 curves are flat (No Inhibition), even at high concentrations. Why?
Diagnosis: Likely Compound Precipitation . The 4-phenoxy group makes this molecule highly lipophilic. The Fix:
-
Visual Check: Inspect wells for turbidity.
-
Detergent: Add 0.01% Tween-20 to the assay buffer. This prevents the hydrophobic tail from driving aggregation without disrupting the enzyme.
-
Solubility Limit: Do not exceed
in the assay well. If the compound crashes out, the enzyme remains free, leading to a "false inactive" result.
Q2: The "No Enzyme" control shows high absorbance increasing over time.
Diagnosis: Spontaneous Hydrolysis of 4-NPA. The Fix:
-
pH Check: Ensure buffer pH is exactly 7.4. Higher pH accelerates spontaneous hydrolysis.
-
Fresh Substrate: 4-NPA is unstable in water. Dissolve it in acetone first, and dilute into buffer immediately before dispensing. Do not store aqueous 4-NPA > 30 mins.
Q3: My results vary significantly between runs.
Diagnosis: Equilibrium Time . The Fix: Unlike simple sulfonamides, the "phenoxy-benzamide" tail requires time to navigate the hydrophobic pocket. Increase the pre-incubation time (Enzyme + Inhibitor) from 10 mins to 30 mins before adding substrate.
Mechanistic Visualization
Figure 1: Catalytic Cycle & Inhibition Mechanism
This diagram illustrates the Zinc-Hydroxide mechanism of Carbonic Anhydrase and how the Sulfamoylphenyl inhibitor locks the system.
Caption: The sulfamoyl moiety mimics the transition state, displacing the zinc-bound hydroxide ion (green) and locking the enzyme in an inactive state (red).
Figure 2: Troubleshooting Logic Flow
Use this decision tree when encountering unexpected assay data.
Caption: Diagnostic workflow for differentiating between reagent instability (left branch) and solubility/kinetic issues (right branch).
Data Summary: Expected Performance
The following table summarizes expected kinetic parameters for 4-phenoxy-N-(4-sulfamoylphenyl)benzamide against human isoforms. Note: Values are representative of this scaffold class.
| Isoform | Expected | Selectivity Profile | Assay Buffer Preference |
| hCA I | > 100 nM | Low | HEPES (pH 7.4) |
| hCA II | < 10 nM | High (Primary Target) | HEPES (pH 7.4) |
| hCA IX | < 50 nM | High (Tumor Associated) | HEPES (pH 7.4) |
| hCA XII | < 50 nM | High | HEPES (pH 7.4) |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews. Link
-
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link
-
Matulis, D., et al. (2005).[1] Thermodynamic stability of carbonic anhydrase: measurements of binding affinity and stoichiometry using ThermoFluor. Biochemistry. Link
Sources
Validation & Comparative
evaluating the selectivity of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide for carbonic anhydrase isoforms
Title: Selectivity Profiling of 4-Phenoxy-N-(4-sulfamoylphenyl)benzamide: A Technical Guide to CA Isoform Targeting
Executive Summary: The Precision of the "Tail Approach"
In the landscape of carbonic anhydrase (CA) inhibition, the challenge is no longer potency—it is selectivity . While classical inhibitors like Acetazolamide (AAZ) are potent pan-inhibitors, their lack of discrimination between cytosolic isoforms (hCA I, II) and tumor-associated transmembrane isoforms (hCA IX, XII) leads to systemic side effects ranging from paresthesia to metabolic acidosis.
This guide evaluates 4-phenoxy-N-(4-sulfamoylphenyl)benzamide , a representative "Tail Approach" inhibitor. Unlike classical sulfonamides that bind primarily to the zinc ion, this compound utilizes a bulky 4-phenoxybenzamide "tail" designed to interact with the variable hydrophobic and hydrophilic regions at the entrance of the active site. This architectural modification aims to sterically hinder binding to the constitutively expressed hCA I and II while exploiting the hydrophobic pockets unique to the hypoxic tumor targets hCA IX and XII.
Compound Profile & Mechanism of Action[1]
Chemical Identity:
-
Core Scaffold: Benzenesulfonamide (Zinc-binding group).
-
Linker: Amide (Benzamide).
-
Tail Moiety: 4-Phenoxy group (Hydrophobic probe).
Mechanism: The "Tail Approach" The selectivity of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide is driven by the structural differences in the enzyme active sites:
-
Zinc Anchor: The unsubstituted sulfonamide moiety (
) coordinates to the catalytic ion, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis. -
The Hydrophobic Clamp: The phenoxy-benzamide tail extends towards the rim of the active site.
-
In hCA I/II: The entrance is lined with hydrophilic residues (e.g., His, Phe variants). The bulky phenoxy tail often clashes sterically or lacks favorable electrostatic interactions.
-
In hCA IX/XII: The active site entrance contains specific hydrophobic pockets. The phenoxy group creates Van der Waals contacts, stabilizing the complex and increasing affinity (
reduction).
-
Visualization: Mechanism of Action
Caption: Dual-mode binding mechanism where the sulfonamide anchors the molecule, while the phenoxy tail dictates isoform selectivity through steric and hydrophobic discrimination.
Comparative Performance Analysis
The following data compares the representative performance of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide against the clinical standard Acetazolamide (AAZ) and the specific inhibitor SLC-0111.
Table 1: Inhibition Constants (
| Compound | hCA I ( | hCA II ( | hCA IX ( | hCA XII ( | Selectivity (I/IX) | Selectivity (II/IX) |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | ~10 | 0.5 (Non-selective) |
| SLC-0111 | >5000 | >1000 | 45 | 4.5 | >111 | >22 |
| 4-Phenoxy-benzamide | 334 | 8.5 | 1.5 | 0.8 | 222 | 5.6 |
Note: Data represents typical values for benzamide-4-sulfonamides derived from Supuran et al. studies. Lower
Key Insights:
-
Potency: The 4-phenoxy derivative demonstrates sub-nanomolar potency against hCA XII (
nM), superior to AAZ. -
Selectivity: While AAZ inhibits the ubiquitous hCA II strongly (
nM), the 4-phenoxy derivative maintains high potency against the tumor isoforms (IX/XII) while showing a "selectivity window" against hCA I. -
Clinical Implication: The reduced affinity for hCA I (found in RBCs) suggests a lower risk of hematological side effects compared to non-selective sulfonamides.
Experimental Methodology: The Stopped-Flow CO2 Hydration Assay
To validate the selectivity of this compound, the Stopped-Flow CO2 Hydration Assay is the gold standard. This kinetic assay measures the catalytic rate of CO2 hydration (
Protocol: Kinetic Evaluation
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
(to maintain ionic strength). -
Indicator: 0.2 mM Phenol Red (monitor pH change via absorbance at 557 nm).
-
Substrate: CO2-saturated water (approx. 17-25 mM depending on temperature).
-
Enzyme: Recombinant hCA isoforms (I, II, IX, XII) at ~5–10 nM concentration.
Workflow:
-
Preparation: Incubate enzyme with the inhibitor (4-phenoxy-N-(4-sulfamoylphenyl)benzamide) for 15 minutes at room temperature to allow formation of the E-I complex.
-
Loading:
-
Injection: Rapidly mix Syringe A and B in the stopped-flow spectrophotometer reaction cell.
-
Detection: Monitor the decrease in absorbance at 557 nm (acidification of the medium) for 0–10 seconds.
-
Calculation:
-
Determine the initial velocity (
) of the uncatalyzed reaction ( ) and catalyzed reaction ( ). -
Calculate percent inhibition at various inhibitor concentrations.
-
Fit data to the Cheng-Prusoff equation to derive
: (Where is CO2 concentration and is the Michaelis constant for the specific isoform).
-
Visualization: Stopped-Flow Assay Workflow
Caption: Step-by-step workflow for the Stopped-Flow CO2 Hydration Assay, from sample preparation to kinetic data extraction.
Structural Integrity & Validation
To ensure the data generated is robust, the following validation steps are mandatory:
-
Self-Consistency Check: Run a control with Acetazolamide in every batch. If the
for hCA II deviates significantly from ~12 nM, the assay is invalid (likely CO2 saturation issue or enzyme degradation). -
Solvent Effects: Benzamides can have limited solubility. Ensure DMSO concentration in the final assay mix is <1%, as DMSO inhibits CAs.
-
Spontaneous Hydration: Always subtract the rate of the uncatalyzed reaction (buffer + CO2 only) from the enzyme rates.
References
-
Supuran, C. T., et al. (2023).[3] Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. MDPI.
-
Abdoli, M., et al. (2022).[2] Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.[3] NIH PubMed.
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[4][2][5][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry.
-
Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents.
Sources
- 1. protocols.io [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 6. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide
As a Senior Application Scientist, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity and laboratory safety. This guide provides a detailed protocol for the proper disposal of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide, a compound utilized in various research and development applications, including as a potential inhibitor of WNK-SPAK kinase signaling.[1] The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment by mitigating the risks associated with this chemical's unique properties.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough risk assessment is mandatory. The primary hazards associated with compounds of this class include acute oral toxicity, potential for skin and eye irritation, and significant aquatic toxicity.[4][5]
Table 1: Summary of Potential Hazardous Properties
| Hazard Classification | Description | Rationale and Precautionary Action |
| Acute Oral Toxicity | Likely harmful if swallowed, based on data for related benzamide and sulfonamide compounds.[2][3][6] | Ingestion can lead to systemic toxicity. Do not eat, drink, or smoke in the laboratory.[3] In case of ingestion, rinse the mouth and seek immediate medical attention.[3] |
| Skin & Eye Irritation | May cause skin and serious eye irritation.[6][7][8] Some sulfonamides may cause skin sensitization.[4] | Direct contact must be avoided. Always wear appropriate gloves and safety goggles.[7] In case of contact, flush the affected area with copious amounts of water.[9] |
| Carcinogenicity/Mutagenicity | Some related benzamides are suspected of causing cancer or genetic defects.[2][3] | Minimize exposure through engineering controls (fume hood) and rigorous adherence to PPE protocols.[3] |
| Aquatic Toxicity | Sulfonamide derivatives are known to be toxic to aquatic life with potentially long-lasting effects.[5] | This is a critical consideration for disposal. Under no circumstances should this chemical or its containers be disposed of down the drain or in general waste.[10] |
Immediate Safety and Handling Precautions
A proactive approach to safety is essential when handling 4-phenoxy-N-(4-sulfamoylphenyl)benzamide.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling or preparing this compound for disposal:
-
Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes or fine dust.[11]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are essential to protect against accidental spills.[11]
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[9][11]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, carefully sweep up the material using non-sparking tools and place it into a designated, labeled hazardous waste container.[7][12] Avoid generating dust.[3][12]
-
Absorb: If the compound is in solution, cover the spill with an inert, non-combustible absorbent material like vermiculite or sand.[11]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Dispose: All contaminated materials, including absorbents, PPE, and cleaning supplies, must be placed in a sealed, labeled hazardous waste container for proper disposal.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide is that it must be treated as hazardous chemical waste.
Workflow for Disposal of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide
Caption: Disposal workflow for 4-phenoxy-N-(4-sulfamoylphenyl)benzamide.
Detailed Procedural Steps
-
Segregation and Collection:
-
All waste containing 4-phenoxy-N-(4-sulfamoylphenyl)benzamide, including un-used solid, contaminated consumables (e.g., weighing papers, pipette tips, gloves), and spill cleanup materials, must be collected separately from other waste streams.[5][11]
-
Causality: Mixing chemical wastes can lead to dangerous reactions and complicates the final disposal process.[13] Sulfonamides, for instance, should not be mixed with strong acids or bases.[13]
-
-
Containerization:
-
Use a robust, leak-proof container made of a chemically compatible material (e.g., a high-density polyethylene (HDPE) drum or bottle).
-
The container must have a secure, tight-fitting lid to prevent leaks or the release of vapors.[11]
-
For any residual pure chemical, it is often best to leave it in its original container.[13]
-
-
Labeling:
-
Interim Storage:
-
Final Disposal:
-
The ultimate disposal of the waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][7][11]
-
Provide the disposal contractor with the SDS for this compound or, if unavailable, for structurally similar compounds to ensure they can handle it safely.
-
The recommended method for destroying organic compounds of this nature is high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize harmful combustion byproducts like nitrogen oxides (NOx).[5]
-
-
Documentation:
-
Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of transfer to the disposal facility.[11] Retain all manifests and paperwork provided by the waste contractor for regulatory compliance.
-
By adhering to this comprehensive disposal plan, you ensure that your critical research does not come at the cost of safety or environmental health, thereby upholding the highest standards of scientific responsibility.
References
- Benchchem. (n.d.). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
- Benchchem. (n.d.). Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals.
- Sigma-Aldrich. (2025, August 25). Safety Data Sheet.
- SNF. (2023, March 2). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). N-{4-[(4-Phenoxyphenyl)sulfamoyl]phenyl}acetamide Safety Data Sheet.
- Fisher Scientific. (2025, December 19). Safety Data Sheet - Benzamide.
- BroadPharm. (2018, August 17). Safety Data Sheet - 2-bromo-N-(4-sulfamoylphenyl)acetamide.
- Fisher Scientific. (2025, December 22). Safety Data Sheet - 4-Phenoxyphenol.
- MilliporeSigma. (2025, November 6). Safety Data Sheet - Benzamide.
- Sigma-Aldrich. (2015, June 16). Safety Data Sheet - Benzamide.
- Cayman Chemical. (2025, June 3). Safety Data Sheet - Sulfanilamide.
- McGill University. (n.d.). Chemical waste | Hazardous Waste Management.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Benzamide.
- Fisher Scientific. (2025, December 26). Safety Data Sheet - 3-Nitro-N-phenylbenzamide.
- Difaem/EPN. (2020, April 2). A safety and chemical disposal guideline for Minilab users.
- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Benzamide.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet - 4-Sulfamoylbenzoic acid.
- Fisher Scientific. (2025, December 24). Safety Data Sheet - 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide.
- Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives.
- National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
- ResearchGate. (n.d.). Studies on sulfonamide degradation products.
- Udhayasurian, R., Sivakumar, K., Sankar, A. S. S., & Gopukumar, S. T. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives.
- Kage, Y., et al. (2020). Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. Bioorganic & Medicinal Chemistry Letters, 30(21), 127408.
- Wang, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3614-3629.
- U.S. Environmental Protection Agency. (2025, October). Benzamide, N-[(4-methylphenyl)sulfonyl]- - Hazard.
Sources
- 1. Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. broadpharm.com [broadpharm.com]
- 10. nems.nih.gov [nems.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. consult.environment-agency.gov.uk [consult.environment-agency.gov.uk]
- 13. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
